molecular formula C11H15NO3 B15131038 2,4-Dimethyl-6-oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid

2,4-Dimethyl-6-oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid

Cat. No.: B15131038
M. Wt: 209.24 g/mol
InChI Key: SAJCBPIIVUSGNK-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 1,6-dihydro-2,4-dimethyl-6-oxo-1-propyl- is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 1,6-dihydro-2,4-dimethyl-6-oxo-1-propyl- typically involves the use of pyridine derivatives as starting materials. One common method includes the reaction of 2,4-dimethylpyridine with propyl bromide under basic conditions to introduce the propyl group. This is followed by oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 1,6-dihydro-2,4-dimethyl-6-oxo-1-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-Pyridinecarboxylic acid, 1,6-dihydro-2,4-dimethyl-6-oxo-1-propyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 1,6-dihydro-2,4-dimethyl-6-oxo-1-propyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid: Similar structure but with a methyl group instead of a propyl group.

    2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid: Lacks the propyl group present in the target compound.

Uniqueness

3-Pyridinecarboxylic acid, 1,6-dihydro-2,4-dimethyl-6-oxo-1-propyl- is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to similar compounds.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2,4-dimethyl-6-oxo-1-propylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-4-5-12-8(3)10(11(14)15)7(2)6-9(12)13/h6H,4-5H2,1-3H3,(H,14,15)

InChI Key

SAJCBPIIVUSGNK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=CC1=O)C)C(=O)O)C

Origin of Product

United States

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